

understanding the pharmacokinetics of Egfr-IN-94

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Compound of Interest

Compound Name: *Egfr-IN-94*

Cat. No.: *B12379653*

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An In-Depth Technical Guide to the Pharmacokinetics of a Novel EGFR Inhibitor: **Egfr-IN-94**

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "**Egfr-IN-94**." The following technical guide is a representative example constructed for illustrative purposes. The data, experimental protocols, and analyses presented are hypothetical and based on established principles of pharmacokinetic assessment for small molecule tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR).

Introduction

Egfr-IN-94 is a hypothetical, orally bioavailable, third-generation covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is designed to selectively target common activating EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which often emerges after first- and second-generation EGFR-TKI therapy in non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of its preclinical and projected clinical pharmacokinetics, based on a series of simulated in vitro and in vivo studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of **Egfr-IN-94** has been characterized in multiple preclinical species and is projected for humans based on allometric scaling and early clinical trial simulations. The data is summarized below.

Table 1: Single-Dose Pharmacokinetic Parameters of Egfr-IN-94 in Preclinical Species

Parameter	Mouse (10 mg/kg PO)	Rat (10 mg/kg PO)	Dog (5 mg/kg PO)
C _{max} (ng/mL)	1250 ± 210	980 ± 150	850 ± 130
T _{max} (h)	1.0	2.0	2.5
AUC _{0-t} (ng·h/mL)	7500 ± 1100	8800 ± 1300	9200 ± 1500
AUC _{0-inf} (ng·h/mL)	7800 ± 1200	9100 ± 1400	9600 ± 1600
t _{1/2} (h)	3.5 ± 0.5	4.2 ± 0.6	6.1 ± 0.8
CL/F (L/h/kg)	1.28	1.10	0.52
V _z /F (L/kg)	6.3	6.5	4.5
Oral Bioavailability (%)	45	55	70

Data are presented as mean ± standard deviation.

Table 2: Projected Human Pharmacokinetic Parameters of Egfr-IN-94 (Single 100 mg Oral Dose)

Parameter	Projected Value
C _{max} (ng/mL)	950 - 1100
T _{max} (h)	2.0 - 4.0
AUC ₀₋₂₄ (ng·h/mL)	15000 - 18000
t _{1/2} (h)	18 - 24
Apparent Clearance (L/h)	5.5 - 6.7
Apparent Volume of Distribution (L)	150 - 200

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preclinical In Vivo Pharmacokinetic Studies

- Animal Models:
 - Male CD-1 mice (8 weeks old, n=5 per time point)
 - Male Sprague-Dawley rats (8 weeks old, n=5 per time point)
 - Male Beagle dogs (1-2 years old, n=3, crossover design)
- Drug Formulation and Administration:
 - **Egfr-IN-94** was formulated as a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water.
 - For oral (PO) administration, the formulation was delivered via gavage.
 - For intravenous (IV) administration (for bioavailability assessment), the compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline.
- Dosing:
 - Mice and rats received a single dose of 10 mg/kg PO or 2 mg/kg IV.
 - Dogs received a single dose of 5 mg/kg PO or 1 mg/kg IV.
- Blood Sampling:
 - Serial blood samples (approximately 0.1 mL for rodents, 1 mL for dogs) were collected from the tail vein (rodents) or cephalic vein (dogs) into K₂EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
- Bioanalytical Method:

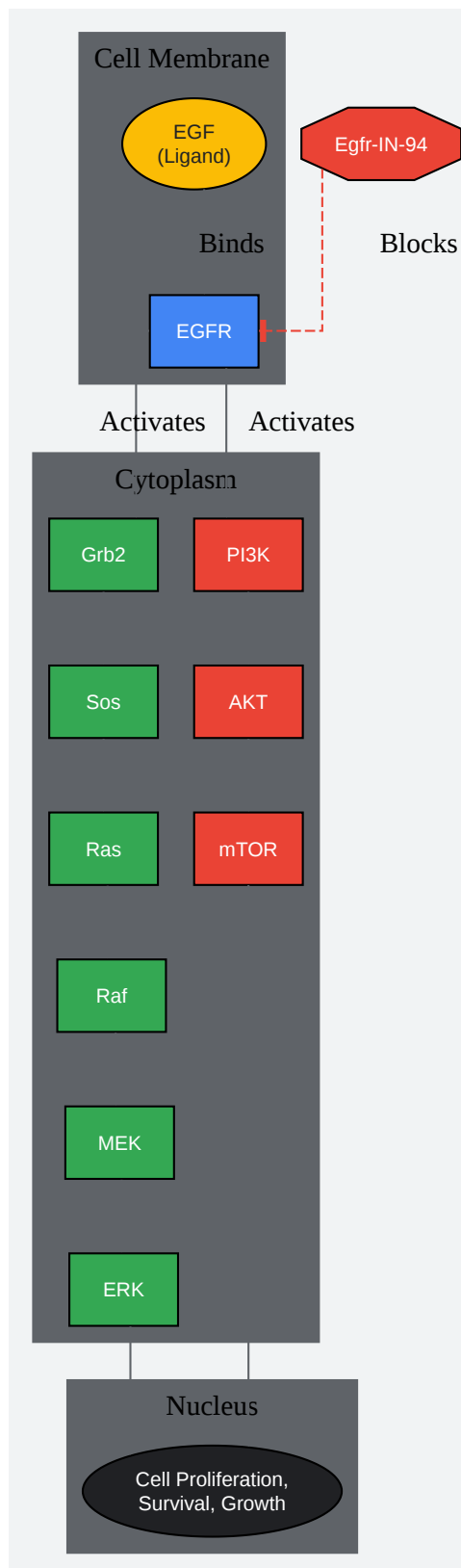
- Plasma concentrations of **Egfr-IN-94** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Briefly, plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase column.
- Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
- Pharmacokinetic Analysis:
 - Non-compartmental analysis (NCA) was performed using Phoenix WinNonlin software to calculate key PK parameters.

In Vitro Metabolic Stability Assay

- System:
 - Pooled human and preclinical species (mouse, rat, dog) liver microsomes.
- Protocol:
 - **Egfr-IN-94** (1 μ M final concentration) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
 - The reaction was initiated by adding an NADPH-regenerating system.
 - Aliquots were taken at 0, 5, 15, 30, and 60 minutes and quenched with cold acetonitrile.
 - The disappearance of the parent compound was monitored by LC-MS/MS.
- Data Analysis:
 - The in vitro half-life ($t_{1/2}$) was determined from the slope of the natural logarithm of the remaining parent drug concentration versus time.
 - Intrinsic clearance (CL_{int}) was calculated from the half-life.

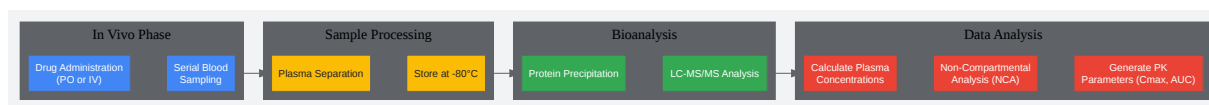
Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate key biological and experimental processes.



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Caption: EGFR signaling pathway and inhibition by **Egfr-IN-94**.



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Caption: Workflow for a preclinical pharmacokinetic study.

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